3-Ethenyl-1,2,5-thiadiazole
Description
Significance of Ethenyl-Substituted Heterocycles in Contemporary Organic Synthesis
Ethenyl-substituted heterocycles are a class of organic compounds that have gained considerable importance in contemporary organic synthesis. The vinyl group, with its reactive double bond, serves as a versatile handle for a wide array of chemical transformations. This functional group can readily participate in polymerization reactions, cycloadditions, and various cross-coupling reactions, making these compounds valuable building blocks for the synthesis of more complex molecules and functional materials. The incorporation of an ethenyl group onto a heterocyclic core can impart unique electronic and steric properties, influencing the molecule's reactivity and potential applications.
Contextualizing 1,2,5-Thiadiazoles as Privileged Heterocyclic Scaffolds
The 1,2,5-thiadiazole (B1195012) ring system is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a basis for the development of a diverse range of therapeutic agents. Thiadiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.com
The stability of the 1,2,5-thiadiazole ring, coupled with its ability to engage in various intermolecular interactions, makes it an attractive core for drug design. Furthermore, the electronic nature of the thiadiazole ring can be fine-tuned through the introduction of different substituents, allowing for the modulation of a compound's pharmacokinetic and pharmacodynamic profiles. In the realm of materials science, the electron-accepting properties of the 1,2,5-thiadiazole ring have led to its incorporation into organic electronic materials.
Synthesis and Chemical Properties of 3-Ethenyl-1,2,5-thiadiazole
Detailed experimental procedures for the synthesis of this compound are not widely reported in readily accessible scientific literature. However, general synthetic routes to substituted 1,2,5-thiadiazoles typically involve the cyclization of 1,2-diamines or their derivatives with sulfur-containing reagents.
One plausible, though not explicitly documented, synthetic pathway to this compound could involve a multi-step sequence starting from a suitable precursor. For instance, the synthesis could potentially proceed through a precursor such as 3-acetyl-1,2,5-thiadiazole. This intermediate could then be converted to the corresponding alcohol, 3-(1-hydroxyethyl)-1,2,5-thiadiazole, which upon dehydration would yield the desired this compound. Another potential route could be a Wittig reaction on 3-formyl-1,2,5-thiadiazole, a well-established method for the formation of carbon-carbon double bonds. organic-chemistry.orglibretexts.org
The chemical properties of this compound are largely dictated by the interplay between the aromatic thiadiazole ring and the reactive ethenyl substituent. The vinyl group is susceptible to addition reactions and is capable of undergoing polymerization, a key feature that has been exploited in materials science applications.
Spectroscopic Characterization
Comprehensive spectroscopic data for pure this compound is scarce in the public domain. However, based on the known spectral characteristics of similar compounds, the following properties can be anticipated:
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show characteristic signals for the vinyl protons, typically in the range of 5-7 ppm, with distinct coupling patterns (dd, d) revealing the connectivity of the protons. A signal corresponding to the proton on the thiadiazole ring would also be present.
¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide signals for the two carbons of the ethenyl group and the carbons of the thiadiazole ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=C stretching of the vinyl group, typically around 1630 cm⁻¹, as well as bands corresponding to the C-H bonds of the vinyl group and the vibrations of the thiadiazole ring.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with a fragmentation pattern characteristic of the molecule's structure.
Applications in Materials Science and Medicinal Chemistry
While the exploration of this compound is still in its early stages, some promising applications have been identified, particularly in the field of materials science.
Polymer Chemistry and Materials Science
The most well-documented application of this compound is in the synthesis of copolymers. Research by Bertini and colleagues has shown that 3-vinyl-1,2,5-thiadiazole can be copolymerized with methacrylic acid to produce flocculants for finely divided copper minerals. These copolymers demonstrate pH-controlled flocculation, which can be transformed into a dispersing action with a slight change in pH. Infrared spectra of these copolymers have confirmed a chemical interaction between the thiadiazole units and the surface of the copper particles, likely through coordination of the nitrogen atoms with the surface copper atoms. This work highlights the potential of incorporating the this compound monomer into polymers to create materials with specific and tunable properties for applications in mineral processing and potentially other areas requiring selective binding and separation.
Potential in Medicinal Chemistry
Given the established role of 1,2,5-thiadiazoles as privileged scaffolds in drug discovery, it is conceivable that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The ethenyl group provides a reactive site for further functionalization, allowing for the creation of a library of derivatives that could be screened for various biological activities. The combination of the biologically active thiadiazole core with a versatile ethenyl handle opens up possibilities for the development of new drug candidates with unique structures and mechanisms of action.
This compound stands as a compound with untapped potential at the confluence of several key areas of chemical research. While detailed information on its synthesis and complete spectroscopic characterization remains somewhat limited in mainstream literature, its demonstrated utility in polymer chemistry for materials science applications is a clear indicator of its value. The inherent properties of both the ethenyl group and the 1,2,5-thiadiazole ring suggest that further exploration of this molecule and its derivatives could lead to significant advancements in both materials science and medicinal chemistry. As synthetic methodologies become more refined and the unique properties of this compound are further investigated, this compound is poised to become a more prominent tool in the arsenal (B13267) of the modern chemist.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c1-2-4-3-5-7-6-4/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJNMFYUWBZULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NSN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505677 | |
| Record name | 3-Ethenyl-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75238-58-3 | |
| Record name | 3-Ethenyl-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethenyl Thiadiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for the structural analysis of 3-Ethenyl-1,2,5-thiadiazole, offering detailed insight into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the single proton on the thiadiazole ring and the three protons of the ethenyl (vinyl) substituent. The heterocyclic proton, attached to the C4 carbon, is expected to appear as a singlet in the downfield region, typical for protons on electron-deficient aromatic rings.
The three protons of the ethenyl group form a classic AMX spin system, resulting in a complex but highly informative splitting pattern.
Hᴀ (α-proton): The proton on the carbon directly attached to the thiadiazole ring typically appears as a doublet of doublets (dd). It is coupled to both the cis (Hᴍ) and trans (Hₓ) protons of the terminal methylene (B1212753) group.
Hᴍ and Hₓ (β-protons): These two protons are diastereotopic and thus have different chemical shifts. They appear as distinct doublets, each coupled to the α-proton (Hᴀ). The magnitude of the coupling constants (J-values) is diagnostic: the trans coupling (JAX) is typically larger (around 16-18 Hz) than the cis coupling (JAM) (around 10-12 Hz).
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |
|---|---|---|---|
| Ring CH (C4-H) | ~8.5 - 8.8 | Singlet (s) | N/A |
| Ethenyl CH (α-H) | ~6.8 - 7.2 | Doublet of Doublets (dd) | Jtrans ≈ 17 Hz, Jcis ≈ 11 Hz |
| Ethenyl CH₂ (trans-H) | ~5.9 - 6.2 | Doublet (d) | Jtrans ≈ 17 Hz |
| Ethenyl CH₂ (cis-H) | ~5.5 - 5.8 | Doublet (d) | Jcis ≈ 11 Hz |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The 1,2,5-thiadiazole (B1195012) ring carbons are significantly deshielded and appear at the low-field end of the spectrum, generally in the 130–160 ppm range. mdpi.com The two carbons of the ethenyl side chain are observed at chemical shifts characteristic of sp²-hybridized carbons. For related vinyl-1,3,4-thiadiazole compounds, these alkenic carbons have been observed around 112-116 ppm. nih.gov
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Ring C3 | ~155 - 160 |
| Ring C4 | ~145 - 150 |
| Ethenyl CH (α-C) | ~130 - 135 |
| Ethenyl CH₂ (β-C) | ~115 - 120 |
To unequivocally assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, strong cross-peaks would be observed between the α-proton of the vinyl group and the two β-protons, confirming their connectivity within the same spin system. No correlation would be seen for the isolated ring proton.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show a correlation between the ring proton signal and the C4 carbon signal, as well as correlations between each of the three ethenyl protons and their respective carbon atoms, allowing for unambiguous assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY experiment could be particularly useful to confirm the spatial proximity between the ring proton at C4 and the α-proton of the ethenyl group, which would be expected. uow.edu.au Such an observation provides definitive proof of the substituent's location and orientation relative to the ring.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" of the functional groups present.
The Infrared (IR) and Raman spectra display characteristic absorption bands for both the 1,2,5-thiadiazole ring and the ethenyl substituent. The analysis of a related compound, 3-chloro-4-fluoro-1,2,5-thiadiazole, shows strong C=N stretching vibrations between 1422 and 1527 cm⁻¹. researchgate.net The ethenyl group introduces several new, distinct vibrational modes.
| Vibrational Mode | Functional Group | Estimated Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Ethenyl (=C-H) | 3100 - 3050 |
| C=C Stretch | Ethenyl | ~1640 |
| C=N Stretch | Thiadiazole Ring | 1530 - 1420 |
| Ring Vibrations | Thiadiazole Ring | 1400 - 1000 |
| =C-H Out-of-Plane Bend | Ethenyl | 1000 - 900 |
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight and confirm the elemental formula (C₄H₄N₂S) of the compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high precision, distinguishing the compound from others with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For thiadiazole derivatives, a characteristic primary fragmentation step is the loss of a stable, neutral molecule of nitrogen (N₂), corresponding to a loss of 28 mass units. mdpi.comnih.gov This results in a highly reactive thiirene (B1235720) or related radical cation intermediate, which then undergoes further fragmentation. Subsequent fragmentation steps for this compound would likely involve the ethenyl side chain, such as the loss of acetylene (B1199291) (C₂H₂, 26 mass units) or a vinyl radical (C₂H₃•, 27 mass units). Analysis of these fragmentation pathways helps to piece together the molecular structure and corroborate the assignments made by NMR and vibrational spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is primarily governed by the electronic structure of its conjugated system, which comprises the 1,2,5-thiadiazole ring and the appended ethenyl (vinyl) group. The interaction between these two moieties dictates the energy of the electronic transitions and, consequently, the wavelengths of maximum absorption (λmax).
The electronic spectrum of this compound is expected to be characterized by two main types of transitions: π → π* and n → π. The π → π transitions are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The extended conjugation between the ethenyl group's C=C double bond and the π-system of the thiadiazole ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This effect leads to a bathochromic shift, meaning the absorption occurs at a longer wavelength compared to the unsubstituted 1,2,5-thiadiazole core. libretexts.org
The n → π* transitions, which are generally of much lower intensity, involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to a π* antibonding orbital. These transitions typically appear as shoulders or weak bands at longer wavelengths than the primary π → π* absorptions.
While specific experimental data for this compound is not extensively reported, analysis of related structures provides insight. For instance, the simplest 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides exhibit absorption maxima in the range of 240–315 nm. nih.gov Other substituted 1,3,4-thiadiazole (B1197879) derivatives show a broad absorption band between 310 nm and 365 nm. nih.gov Based on these related systems, the principal π → π* transition for this compound is anticipated to fall within the ultraviolet region, likely influenced by solvent polarity.
| Electronic Transition | Typical λmax Range | Description |
|---|---|---|
| π → π | ~240-320 nm | High-intensity absorption resulting from the promotion of an electron within the conjugated π-system of the ethenyl group and the thiadiazole ring. |
| n → π | >300 nm | Low-intensity absorption involving the excitation of a non-bonding electron from a nitrogen or sulfur lone pair to an antibonding π* orbital. Often appears as a weak shoulder. |
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles that define the molecule's conformation. While a specific crystal structure for this compound is not publicly documented, its structural parameters can be inferred from analyses of related 1,2,5-thiadiazole and vinyl-substituted heterocyclic compounds. nih.govcambridge.org
The 1,2,5-thiadiazole ring is inherently aromatic and, therefore, planar. The key structural question for this compound is the conformational orientation of the ethenyl substituent relative to this heterocyclic plane. The degree of planarity between the vinyl group and the ring is dictated by a balance between two major factors: the stabilizing effect of π-conjugation, which favors a coplanar arrangement, and the destabilizing steric interactions and crystal packing forces, which can induce twisting.
The conformation can be precisely described by the torsion angle defined by the atoms C(vinyl)-C(vinyl)-C(ring)-N(ring). A value close to 0° or 180° would indicate a high degree of planarity, maximizing orbital overlap and electronic conjugation. In the solid state, intermolecular interactions, such as hydrogen bonding or π-stacking, can influence the final observed conformation. cambridge.org Analysis of related fused thiadiazole systems has shown that the thiadiazole ring itself maintains planarity, with substituents often exhibiting a dihedral angle relative to the core ring system. cambridge.org
| Parameter | Typical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic / Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the specific symmetry elements within the crystal. |
| Bond Length (C=C) | 1.33 - 1.35 Å | Characteristic of a carbon-carbon double bond in the ethenyl group. |
| Bond Length (Ring C-C) | 1.42 - 1.45 Å | Intermediate bond order due to aromaticity in the thiadiazole ring. |
| Bond Length (C=N) | 1.32 - 1.34 Å | Typical double bond character within the heterocyclic ring. |
| Bond Length (N-S) | 1.62 - 1.65 Å | Characteristic of the nitrogen-sulfur bond in the thiadiazole ring. |
| Torsion Angle (Ring-Vinyl) | 0° - 30° | Measures the degree of twisting of the ethenyl group relative to the thiadiazole ring, indicating the extent of planarity and conjugation. |
Chemical Reactivity and Transformation Pathways of 3 Ethenyl 1,2,5 Thiadiazole
Reactivity of the 1,2,5-Thiadiazole (B1195012) Ring System
The 1,2,5-thiadiazole ring is a five-membered, planar, and aromatic heterocycle with C2v symmetry. thieme-connect.de Its aromaticity lends it considerable thermal stability, with the parent compound being stable up to 220°C. thieme-connect.de However, the presence of two electronegative nitrogen atoms and a sulfur atom makes the ring electron-deficient, which profoundly influences its reactivity. This electron deficiency results in a general reluctance to undergo electrophilic substitution while making it susceptible to nucleophilic attack. thieme-connect.deresearchgate.net
The 1,2,5-thiadiazole ring is notably resistant to electrophilic substitution reactions due to its electron-deficient nature. thieme-connect.de The high electron density is concentrated in the π-orbital system, while the nitrogen lone pairs have low electron density, leading to very low basicity (pKa of -4.9 for the parent compound). thieme-connect.dechemicalbook.com Consequently, common electrophilic reactions like nitration or Friedel-Crafts acylation are generally unsuccessful.
Despite this general inertness, some electrophilic substitutions have been achieved under specific conditions. thieme-connect.de For instance, chloromethylation of the 1,2,5-thiadiazole ring has been reported. rsc.org Halogenation has also been accomplished, demonstrating that the ring is not entirely unreactive toward electrophiles. thieme-connect.de The introduction of substituents can modulate this reactivity; for example, benzo-fused 1,2,5-thiadiazoles (2,1,3-benzothiadiazoles) undergo electrophilic substitution on the fused benzene (B151609) ring rather than the thiadiazole core. thieme-connect.de
The electron-deficient carbon atoms of the 1,2,5-thiadiazole ring are susceptible to nucleophilic attack. thieme-connect.denih.gov This is a dominant feature of its chemistry. Nucleophiles can attack the ring at three primary sites: a ring carbon, the sulfur atom, or a ring proton. thieme-connect.de
Strong nucleophiles, such as organolithium compounds and Grignard reagents, typically attack the sulfur atom, leading to the cleavage of the S-N bond and subsequent ring-opening. thieme-connect.de This process often results in the formation of 1,2-diimines. thieme-connect.de The presence of good leaving groups, such as halogens, on the thiadiazole ring can facilitate nucleophilic substitution at the carbon atoms. thieme-connect.denih.gov For instance, halogenated 1,3,4-thiadiazoles readily react with nucleophiles to displace the halogen atom, a reactivity pattern expected to be similar for the 1,2,5-isomer due to the electron-withdrawing nature of the ring nitrogens. nih.gov
In the absence of a good leaving group on a carbon atom, nucleophilic attack preferentially occurs at the sulfur atom, causing the ring to open. thieme-connect.de Even strong bases can induce ring fission. nih.gov For fused systems like 7-amino thieme-connect.demdpi.comnih.govthiadiazolo[3,4-d]pyrimidines, both amino-group exchange and ring-cleavage reactions have been observed under nucleophilic conditions. acs.org
The reactivity is further altered in oxidized forms. The 1,2,5-thiadiazole 1,1-dioxide ring is particularly vulnerable to nucleophiles, which can add to the C=N double bonds. mdpi.comnih.gov This addition can be reversible, but with certain nucleophiles in anhydrous solvents, it can lead to irreversible ring cleavage and the release of a sulfamide (B24259) molecule. mdpi.comresearchgate.netresearchgate.net
| Nucleophile Type | Site of Attack | Outcome | Reference |
| Organolithium/Grignard | Sulfur | Ring Cleavage (forms 1,2-diimines) | thieme-connect.de |
| Amines/Amides | Carbon (in 1,1-dioxides) | Addition to C=N, possible ring cleavage | mdpi.com, researchgate.net |
| Strong Base | Carbon/Proton | Ring Fission | nih.gov |
| Halide Displacement | Carbon | Substitution | thieme-connect.de |
The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation. Mild oxidizing agents, such as 3-chloroperoxybenzoic acid (m-CPBA) or oxirane, readily oxidize the ring's sulfur to give non-aromatic 1,2,5-thiadiazole 1-oxides and subsequently 1,2,5-thiadiazole 1,1-dioxides. thieme-connect.denih.govresearchgate.net More aggressive oxidizing conditions can lead to oxidative ring cleavage, which can be synthetically useful for producing 1,2-diones. thieme-connect.de In some cases, the C=N bonds within the oxidized 1,1-dioxide ring can also be oxidized to form fused bis-oxaziridine derivatives. mdpi.com
The 1,2,5-thiadiazole ring system is stable against a wide array of mild reducing agents. thieme-connect.de However, more powerful reducing agents can achieve ring cleavage and desulfurization. thieme-connect.de This reductive cleavage is a valuable synthetic route to 1,2-diamino compounds. thieme-connect.de For example, using magnesium in methanol (B129727) can reductively cleave the ring while tolerating sensitive functional groups like halogens or carboxylates on a fused benzene ring. thieme-connect.de The reduction of 1,2,5-thiadiazole 1,1-dioxides to their corresponding dioxothiadiazolidines can be smoothly accomplished using hydrogen with an Adams' catalyst (PtO₂). mdpi.com
| Reaction Type | Reagent(s) | Product(s) | Reference |
| Oxidation | m-CPBA, Oxirane | 1,2,5-Thiadiazole 1-oxide, 1,1-dioxide | thieme-connect.de, nih.gov |
| Aggressive Oxidants | 1,2-Diones (via ring cleavage) | thieme-connect.de | |
| Reduction | Powerful Reductants | 1,2-Diamino compounds (via ring cleavage) | thieme-connect.de |
| H₂, PtO₂ (on 1,1-dioxides) | Dioxothiadiazolidines | mdpi.com |
Beyond cleavage by nucleophiles or redox reactions, the 1,2,5-thiadiazole ring can undergo rearrangement and ring-opening processes under other conditions. While thermally quite stable, certain substituted derivatives are susceptible to photochemical degradation. For example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) slowly decomposes upon exposure to light, yielding benzonitrile (B105546) and elemental sulfur. thieme-connect.dechemicalbook.com
Rearrangements can also be induced. The Curtius rearrangement of 1,2,5-thiadiazole-3-carbonyl azide, upon heating in the presence of an alcohol, leads to the formation of alkyl 1,2,5-thiadiazol-3-ylcarbamates. thieme-connect.de More complex transformations have been observed where the thiadiazole ring participates in cascade reactions or is formed from the rearrangement of other heterocyclic systems. For instance, a novel ring transformation of 1,2,6-thiadiazines into 1,2,5-thiadiazole 1-oxides occurs via a proposed [3+2] cycloaddition with singlet oxygen, followed by a ring-contracting rearrangement. chemrxiv.org
Reactivity of the Ethenyl Moiety
The ethenyl (vinyl) group attached to the 1,2,5-thiadiazole ring at the 3-position is an electron-rich site, contrasting with the electron-deficient nature of the heterocyclic core. This makes the carbon-carbon double bond a prime target for addition reactions.
The carbon-carbon double bond of the ethenyl group is expected to undergo typical electrophilic addition reactions. Reagents like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (under acidic catalysis) would likely add across the double bond, following Markovnikov's rule where applicable. The electron-withdrawing nature of the thiadiazole ring would influence the regioselectivity of these additions.
Furthermore, the vinyl group can participate in polymerization reactions, making 3-ethenyl-1,2,5-thiadiazole a potential monomer for creating polymers with unique electronic properties conferred by the thiadiazole unit. thieme-connect.de The planarity and electron-withdrawing characteristics of the 1,2,5-thiadiazole ring are properties sought after in materials science for developing low-band-gap polymers. thieme-connect.de
The ethenyl group also acts as a dienophile or diene in cycloaddition reactions. For instance, the synthesis of various 4-vinyl-1,2,3-thiadiazoles has been accomplished through Knoevenagel condensation, and these vinylic derivatives have shown the ability to undergo dimerization, indicating the reactivity of the vinyl group. mq.edu.au While this specific example involves a different isomer, the principle of the vinyl group's reactivity remains relevant.
Reactions Involving Radical Intermediates
While research specifically on radical reactions of this compound is limited, studies on closely related 1,2,5-thiadiazole derivatives, particularly their oxidized forms, provide significant insights into their capacity to form radical species. Radical anions of 3,4-diaryl-substituted 1,2,5-thiadiazole 1,1-dioxides have been successfully generated and characterized. researchgate.netnih.gov These species are typically formed through chemical or electrochemical reduction of the thiadiazole dioxide substrates in aprotic solvents. researchgate.net
The generation of these radical anions has been confirmed through techniques such as electron spin resonance (ESR) spectroscopy and cyclic voltammetry. researchgate.net For instance, the radical anion of phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide was observed to be particularly stable in aprotic solvents. researchgate.net It is noteworthy that the formation of these radicals can compete with other reaction pathways, such as the nucleophilic addition to the carbon-nitrogen double bond of the thiadiazole ring. researchgate.net
Table 1: Generation of Radical Anions from 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
| Derivative Class | Method of Generation | Characterization Techniques | Competing Reactions | Reference |
| 3,4-Aryl-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Chemical or electrochemical reduction | ESR spectroscopy, Cyclic Voltammetry | Nucleophilic addition to C=N bond | researchgate.net |
| Phenanthro[9,10-c]-1,2,5-thiadiazole 1,1-dioxide | Chemical/Electrochemical reduction | ESR spectroscopy, Cyclic Voltammetry | Not specified | researchgate.net |
Note: The data pertains to the 1,1-dioxide form of the thiadiazole ring system.
Synergistic Reactivity of the Ethenyl and Thiadiazole Subsystems
Electronic Interactions and Their Influence on Reactivity Profiles
The 1,2,5-thiadiazole moiety is a potent electron-withdrawing group. nih.gov This characteristic significantly influences the electronic properties of the molecule. The inductive effect of the sulfur atom and the electronegativity of the nitrogen atoms render the heterocyclic system electron-deficient. isres.org This electron-accepting nature is a key factor in the molecule's reactivity profile.
This electronic interplay can manifest as intramolecular charge transfer (ICT). In a related molecule, (E)-7-(4-(diphenylamino)styryl)benzo[c] Current time information in Bangalore, IN.tandfonline.comresearchgate.netthiadiazole-4-carbonitrile, a broad absorption band in its electronic spectrum was attributed to ICT from the donor part of the molecule to the electron-accepting benzothiadiazole core. mdpi.com This suggests that in this compound, the π-system of the ethenyl group can interact electronically with the thiadiazole ring, influencing its reactivity.
Furthermore, the nitrogen atoms of the thiadiazole ring possess lone pairs of electrons that can participate in coordination. In copolymers of 3-vinyl-1,2,5-thiadiazole, infrared spectra confirmed a chemical interaction where the thiadiazole nitrogen atoms coordinate with surface copper atoms. tandfonline.comtandfonline.com This demonstrates the availability of these lone pairs for dative bonding, a crucial aspect of its reactivity profile, particularly in the context of coordination chemistry and materials science.
Table 2: Summary of Electronic Properties and Interactions
| Property/Interaction | Description | Consequence on Reactivity | Reference |
| Electron-Accepting Nature | The 1,2,5-thiadiazole ring is a strong electron-withdrawing group. | Influences the molecule's potential as a building block in materials for organic electronics. | nih.gov |
| Intramolecular Charge Transfer (ICT) | Potential for charge transfer from the ethenyl π-system to the thiadiazole ring. | Affects the molecule's optical and electronic properties. | mdpi.com |
| Nitrogen Atom Coordination | Lone pairs on the ring's nitrogen atoms are available for coordination with metals (e.g., copper). | Enables use in creating metal-containing polymers and materials with specific surface interactions. | tandfonline.comtandfonline.com |
Directed Transformations for Novel Derivatives and Architectures
The distinct reactivity of the ethenyl group can be harnessed for directed transformations, leading to the synthesis of novel derivatives and complex architectures. A prime example is the use of this compound (referred to as 3-vinyl-1,2,5-thiadiazole) in polymerization reactions.
Copolymers of 3-vinyl-1,2,5-thiadiazole and methacrylic acid have been successfully synthesized. tandfonline.comtandfonline.com This transformation specifically leverages the reactivity of the vinyl group to build a macromolecular chain, demonstrating how the molecule can serve as a monomer. The resulting copolymers, with average molecular weights up to 200,000 daltons, were developed as selective flocculants for chalcocite, a copper sulfide (B99878) mineral. tandfonline.comtandfonline.com This application highlights a directed transformation where the inherent reactivity of the ethenyl group is used to create a functional polymer, while the thiadiazole unit provides the specific chemical affinity for the target mineral. tandfonline.comtandfonline.com
Table 3: Directed Transformation via Copolymerization
| Reactants | Transformation | Product | Properties & Application of Product | Reference |
| 3-Vinyl-1,2,5-thiadiazole, Methacrylic acid | Copolymerization | 3-vinyl-1,2,5-thiadiazole-methacrylic acid copolymer | Average molecular weight <200,000 daltons; Acts as a pH-controlled selective flocculant for copper minerals. | tandfonline.comtandfonline.com |
Theoretical and Computational Investigations of 3 Ethenyl 1,2,5 Thiadiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-ethenyl-1,2,5-thiadiazole. These methods, including Density Functional Theory (DFT), ab initio, and semi-empirical approaches, offer a detailed view of the molecule's electronic structure and potential energy surfaces.
Density Functional Theory (DFT) Studies on Electronic Structure and Properties
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of thiadiazole derivatives. acs.orgmdpi.com By focusing on the electron density, DFT methods can accurately predict various molecular properties. For instance, calculations on related thiadiazole systems have been performed using the B3LYP functional with basis sets like 6-311G++(d,p) to optimize molecular geometries and explore electronic characteristics. chimicatechnoacta.ru Such studies are crucial for understanding the stability and reactivity of the molecule.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactivity of this compound. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons in chemical reactions. jchemlett.com
The HOMO is associated with the molecule's electron-donating capability, while the LUMO relates to its electron-accepting ability. jchemlett.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. researchgate.net In many thiadiazole derivatives, the HOMO and LUMO are distributed across the entire molecule, which can be attributed to the delocalized π-electrons of the thiadiazole ring and the lone pair electrons of the sulfur and nitrogen atoms. ajchem-a.com This delocalization suggests that these atoms can act as adsorption centers, potentially leading to a planar orientation on surfaces. ajchem-a.com
For example, in studies of similar thiadiazole compounds, the HOMO and LUMO distributions have been shown to involve significant orbital overlap with other atoms, particularly through sulfur and nitrogen coordination sites. as-proceeding.com This information is vital for predicting how this compound might interact with other molecules or surfaces.
Below is a table summarizing typical FMO data for related thiadiazole derivatives, which can provide a comparative basis for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | - | - | ~7 |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | - | - | ~2.426 |
| Thiophene-based D-A semiconductor | -4.78 | -2.93 | 1.85 |
| Thiophene-based D-A semiconductor | -4.97 | -2.99 | 1.98 |
This table is illustrative and based on data for structurally related compounds. Specific values for this compound would require dedicated calculations.
Molecular Electrostatic Potential (MEP) maps are valuable for identifying the reactive sites of a molecule. researchgate.net These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). rsc.org
For thiadiazole derivatives, MEP analysis often reveals that the most negative potential is localized around the nitrogen atoms of the thiadiazole ring, indicating these are the primary sites for electrophilic interactions. frontiersin.org The distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal ions.
Ab Initio and Semi-Empirical Methodologies
In addition to DFT, ab initio and semi-empirical methods have been applied to study thiadiazole compounds. lew.ro Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate results, though they are computationally more demanding. wayne.edu For example, ab initio studies on 1,2,5-thiadiazole (B1195012) 1-oxides have been used to interpret experimental data and calculate inversion barriers. wayne.edu
Semi-empirical methods, which use some experimental data to simplify calculations, offer a faster, albeit less rigorous, approach. For instance, the PM3 method has been used to optimize the geometry of certain thiadiazole derivatives. researchgate.net A theoretical tautomeric study using ab initio calculations on 5-amino-3-mercapto-1,2,4-thiadiazole determined the most stable tautomeric form. clockss.org
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational landscape of molecules over time. ajchem-a.com These simulations can reveal how this compound might behave in different environments, such as in solution or interacting with a surface.
For related thiadiazole compounds, MD simulations have been used to investigate their adsorption on metal surfaces. ajchem-a.com These studies have shown that the molecules can adsorb in a planar orientation, which is consistent with FMO analysis. ajchem-a.com The stability of complexes formed by thiadiazole derivatives has also been assessed using MD simulations, often over timescales of 100 nanoseconds. nih.goverciyes.edu.tr Such simulations provide insights into the binding affinities and structural stability of these complexes. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms involving thiadiazole derivatives. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways.
For example, computational studies have been used to rationalize the regioselectivity of reactions involving thiadiazole compounds. mdpi.com DFT calculations have also been instrumental in understanding the competition between different reaction pathways, such as radical formation versus nucleophilic addition to the C=N bond in 1,2,5-thiadiazole 1,1-dioxides. researchgate.net Furthermore, theoretical calculations have shed light on the decomposition of the 1,2,5-dioxothiadiazole ring at elevated temperatures, which can lead to the formation of nitriles. mdpi.com
Transition State Characterization and Energy Barrier Determination
Theoretical investigations have been crucial in elucidating the reaction pathways for the formation of the 1,2,5-thiadiazole ring system. A notable example is the computationally studied photochemical ring contraction of 1,2,6-thiadiazines into 1,2,5-thiadiazole 1-oxides. researchgate.netchemrxiv.org This complex transformation proceeds through several intermediates and transition states, which have been characterized using computational methods.
The initial reaction involves the addition of singlet oxygen to a thiadiazine. Computational studies identified two potential pathways for this addition:
A concerted [3+2] cycloaddition across the C=N-S moiety. chemrxiv.org
An end-on addition of singlet oxygen onto a carbon atom, followed by a barrierless S–O bond formation. chemrxiv.org
Further computational studies on 1,2,5-thiadiazole 1-oxides have focused on the energy barrier for inversion of the pyramidal sulfoxide (B87167) structure. wayne.edu The standard free energy of activation for this inversion was found to be approximately 33 kcal mol⁻¹, a significantly high barrier that is comparable to that of diaryl sulfoxides. wayne.edu This high energy barrier indicates a stable pyramidal structure for the sulfoxide. wayne.edu Theoretical calculations suggest that while aromaticity effects lower the inversion barrier by stabilizing the planar transition state, this is counteracted by the electronegative nitrogen atoms, which stabilize the pyramidal form. wayne.edu
Computed Free Energy Profile for the Reaction of Singlet Oxygen with Thiadiazine chemrxiv.org
| Species | Description | Computed Free Energy (kcal/mol) |
|---|---|---|
| TS(1a-1b)2 | Transition State for concerted [3+2] addition | 9.6 |
| TS(1a-1b)1 | Transition State for end-on addition | 18.7 |
| I | Endoperoxide Intermediate | 7.4 |
| TS(1a-1b)3 | Rate-determining Transition State for ring contraction | 21.7 |
| 2a | Thiadiazole Product | -85.7 |
Photochemical Reaction Pathways, including Singlet Oxygen Mechanisms
The photochemical pathways involving the 1,2,5-thiadiazole scaffold have been explored through a combination of experimental and computational studies. researchgate.netchemrxiv.org A significant pathway involves the reaction of 1,2,6-thiadiazines with molecular oxygen under visible light irradiation. researchgate.netchemrxiv.org The proposed mechanism for this transformation highlights the role of singlet oxygen (¹O₂).
In this process, the 1,2,6-thiadiazine substrate is believed to act as a triplet photosensitizer, absorbing light and transferring energy to ground-state molecular oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). researchgate.netchemrxiv.orgacs.org This photochemically generated singlet oxygen, a potent electrophile, then reacts with the thiadiazine in an unprecedented and chemoselective [3+2] cycloaddition. researchgate.netchemrxiv.org
This cycloaddition leads to the formation of a key endoperoxide intermediate. researchgate.netchemrxiv.org The subsequent step is a ring contraction of this endoperoxide, which proceeds with selective excision of a carbon atom, resulting in the formation of a 1,2,5-thiadiazole 1-oxide structure. researchgate.netacs.org This elegant transformation occurs with complete atom economy. researchgate.netchemrxiv.org The entire process represents a novel photochemical ring-editing strategy to access the privileged 1,2,5-thiadiazole framework under ambient, aerobic conditions. researchgate.net
Structure-Reactivity Relationship Prediction through Computational Tools
Computational tools are instrumental in predicting the relationship between the structure of a molecule and its properties or reactivity. doi.org For the 1,2,5-thiadiazole class of compounds, Quantitative Structure-Property Relationship (QSPR) models have been developed to serve as a predictive tool. doi.org The fundamental goal of QSPR is to establish a mathematical model that links a compound's physicochemical properties to its molecular structure. doi.org
In these studies, a large number of theoretical descriptors, such as those from the DRAGON software, are generated to numerically characterize the molecular structures of novel 1,2,5-thiadiazole derivatives. doi.org These descriptors encode various constitutional, topological, geometrical, electronic, and lipophilic features of the molecules. doi.org By employing multivariable linear regression (MLR) analyses, predictive models are created that can estimate spectral parameters from techniques like X-ray diffraction, IR spectroscopy, and NMR for new or uncharacterized compounds in this family. doi.orgscilit.com
This approach is part of a broader field known as Quantitative Structure-Activity Relationship (QSAR) studies, which are widely used in medicinal chemistry. lew.roplos.org For various thiadiazole isomers, QSAR models have been built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural requirements for specific biological activities, such as fungicidal or anti-inflammatory effects. scilit.complos.org These computational methods are vital for property-based design, guiding the synthesis of new molecules with optimized characteristics. researchgate.net
Computational Tools in Thiadiazole Research
| Computational Tool/Method | Predicted Property/Application | Reference |
|---|---|---|
| QSPR (Quantitative Structure-Property Relationship) | Prediction of spectral parameters (X-ray, IR, NMR) for 1,2,5-thiadiazoles | doi.org |
| DFT (Density Functional Theory) | Calculation of reaction energy barriers and transition state geometries | chemrxiv.org |
| QSAR (Quantitative Structure-Activity Relationship) | Prediction of anti-inflammatory or fungicidal activity | scilit.complos.org |
| MLR (Multiple Linear Regression) | Developing linear models for QSAR/QSPR | doi.orgscilit.com |
| CoMFA/CoMSIA | 3D-QSAR studies to understand structural requirements for bioactivity | plos.org |
Polymerization and Materials Science Applications of 3 Ethenyl 1,2,5 Thiadiazole
Polymerization of Ethenyl-Substituted Heterocycles
The polymerization of vinyl-substituted heterocyclic monomers provides a direct route to polymers with pendant heterocyclic groups. These pendant groups can impart unique functionalities to the resulting polymer. While extensive research exists on the polymerization of common vinyl monomers, specific studies on the homopolymerization of 3-ethenyl-1,2,5-thiadiazole are not extensively documented in publicly available literature. However, the general principles of vinyl polymerization can be applied to understand the potential polymerization behavior of this monomer.
Radical polymerization is a widely used method for a variety of vinyl monomers. This process is typically initiated by the decomposition of a radical initiator to form free radicals, which then react with the monomer to initiate the polymerization chain. The polymerization of ethenyl-substituted heterocycles via radical mechanisms is a common strategy. For instance, the free radical polymerization of 1-vinyl-1,2,4-triazole (B1205247) has been successfully achieved using initiators like AIBN.
In the case of this compound, a similar radical polymerization approach could theoretically be employed. The thiadiazole ring is an electron-withdrawing group, which would influence the reactivity of the vinyl group. The kinetics of such a polymerization would be dependent on factors like monomer concentration, initiator concentration, and temperature. However, without specific experimental data, the detailed kinetics and mechanism remain speculative.
Ionic polymerization, which can be either cationic or anionic, is another major class of chain-growth polymerization. The feasibility of ionic polymerization is highly dependent on the electronic nature of the monomer.
Cationic Polymerization: Cationic polymerization is generally effective for vinyl monomers with electron-donating substituents that can stabilize the propagating carbocation. Given the electron-withdrawing nature of the 1,2,5-thiadiazole (B1195012) ring, it is expected that this compound would be a challenging monomer for cationic polymerization. The electron-deficient nature of the heterocyclic ring would destabilize the cationic propagating center.
Anionic Polymerization: Anionic polymerization is suitable for vinyl monomers with electron-withdrawing substituents that can stabilize the propagating carbanion. mpg.de The 1,2,5-thiadiazole ring, being electron-withdrawing, could potentially stabilize a carbanionic active center, making anionic polymerization a more plausible route compared to cationic polymerization. mpg.de Anionic polymerization of other vinyl-heterocyclic monomers has been reported. epstem.net However, specific studies on the anionic polymerization of this compound are not readily available.
Controlled/"living" polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. These methods are highly versatile and have been applied to a wide range of functional monomers. mdpi.com
RAFT polymerization, in particular, is known for its tolerance to a wide variety of functional groups and has been successfully used for the controlled radical polymerization of other vinyl-substituted heterocycles, like 1-vinyl-1,2,4-triazole. researchgate.net The application of RAFT or other controlled polymerization techniques to this compound could potentially lead to the synthesis of well-defined homopolymers and block copolymers. However, specific research in this area has not been found in the reviewed literature.
Copolymerization Strategies
Copolymerization is a powerful tool to create materials with a combination of properties from different monomers. The incorporation of this compound into copolymers can be a strategic approach to impart the specific properties of the thiadiazole moiety to a larger polymer system.
Research has demonstrated the successful copolymerization of 3-vinyl-1,2,5-thiadiazole with methacrylic acid. These copolymers have been investigated for their potential as pH-controlled flocculants for finely divided copper minerals. The average osmometric molecular weight of these copolymers was reported to be no higher than 200,000 daltons. These copolymers are practically insoluble in water but show fair solubility in 0.1N NaOH. Infrared spectroscopy studies confirmed a chemical interaction between the thiadiazole units and the surface of copper particles, likely through the coordination of nitrogen atoms with surface copper atoms. This interaction is central to their function as selective flocculants.
Block copolymers, which consist of two or more different polymer chains linked together, can self-assemble into ordered nanostructures. The synthesis of block copolymers containing a poly(this compound) block could lead to materials with interesting morphologies and properties. Controlled polymerization techniques like RAFT would be the most suitable methods for creating such well-defined block copolymers. researchgate.net While there is no specific literature on block copolymers of this compound, the general principles of block copolymer synthesis suggest this as a promising area for future research.
Grafting is a technique used to modify the surface properties of a material by attaching polymer chains to a pre-existing polymer backbone. Grafting vinyl-substituted heterocycles onto various polymer backbones is a known strategy for functionalization. For instance, thiadiazole derivatives have been grafted onto poly(vinyl chloride) (PVC) to enhance its properties.
Theoretically, this compound could be grafted onto different polymer backbones using techniques like "grafting from" or "grafting to". This could be a viable strategy for modifying the surface of materials to introduce the chelating or other functional properties of the thiadiazole ring.
Advanced Materials Development
The incorporation of the this compound moiety into polymers and other molecular structures has led to the development of advanced materials with a wide range of functionalities. The unique electronic properties of the 1,2,5-thiadiazole ring, combined with the polymerizable ethenyl group, make it a valuable building block for materials designed for optoelectronics, enhanced composites, and specialized functional applications.
Optoelectronic Materials (e.g., Organic Semiconductors, Organic Light-Emitting Diodes, Organic Photovoltaics)
Polymers and small molecules containing the 1,2,5-thiadiazole unit are instrumental in the field of organic electronics due to their distinct electronic characteristics. The 1,2,5-thiadiazole moiety is a well-known electron-acceptor, and its incorporation into conjugated polymers and small molecules can significantly influence their optoelectronic properties. unibo.itnih.gov
Organic Semiconductors:
The 1,2,5-thiadiazole ring is a key component in the design of high-performance organic semiconductors. Its electron-deficient nature helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of materials, a crucial factor for achieving efficient electron transport. researchgate.net By pairing strong, proquinoidal acceptors like 1,2,5-thiadiazole derivatives with suitable donor units, it is possible to create materials with tailored electronic properties for applications in organic field-effect transistors (OFETs). researchgate.netacs.org Theoretical calculations have shown that in donor-acceptor type molecules, the electron density of the LUMO is often concentrated over the benzothiadiazole moiety, facilitating electron injection and transport. acs.org The thermal stability of these materials is also a key consideration, with many thiadiazole-based semiconductors exhibiting high decomposition temperatures, which is advantageous for device longevity. acs.org
Organic Light-Emitting Diodes (OLEDs):
The unique electronic properties of compounds containing the 1,2,5-thiadiazole ring make them suitable for use in organic light-emitting diodes (OLEDs). smolecule.com The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and LUMO through molecular design allows for the creation of materials with specific emission colors and improved device performance. rsc.org For instance, copolymers incorporating benzothiadiazole have been shown to exhibit intense orange emission with high quantum yields, demonstrating their potential in display and lighting applications. bohrium.com
Organic Photovoltaics (OPVs):
Below is a table summarizing the properties of some 1,2,5-thiadiazole-based materials for optoelectronic applications:
| Material Type | Key Feature | Application |
| Donor-Acceptor Small Molecule | Thieno unibo.itnih.govresearchgate.netthiadiazole acceptor unit | Organic Solar Cells, Electrochromic Devices unibo.itresearchgate.net |
| Donor-Acceptor Polymer | Benzothiadiazole acceptor unit | Organic Field-Effect Transistors rsc.org |
| Non-fullerene Acceptor | Naphtho unibo.itnih.govresearchgate.netthiadiazole core | Organic Photovoltaics researchgate.net |
| Donor-Acceptor Polymer | Benzothiadiazole acceptor unit | Organic Light-Emitting Diodes bohrium.com |
Polymer Composites and Blends with Enhanced Properties
The incorporation of this compound into polymer composites and blends can lead to materials with significantly enhanced properties. The unique characteristics of the thiadiazole ring can impart desirable thermal, mechanical, and electronic functionalities to the resulting composite materials.
Blending polymers containing 1,2,5-thiadiazole units is a strategy to optimize the morphology and performance of organic solar cells. For instance, blending a high molecular weight polymer with a low molecular weight polymer of the same type can resolve the conflict between achieving long coherence lengths for efficient charge transport and maintaining a sufficient amount of intermixed phase for exciton (B1674681) dissociation. nih.gov In a blend of poly(3-hexylthiophene) (P3HT) with a non-fullerene acceptor containing a benzo[c] unibo.itnih.govresearchgate.netthiadiazole moiety, using a mix of high and low molecular weight P3HT resulted in a more ordered structure and improved device performance. nih.gov
Furthermore, copolymers based on 2,1,3-benzothiadiazole (B189464) have been synthesized and their application in polymer solar cells has been investigated. metu.edu.tr By optimizing the thickness and morphology of the polymer:fullerene blend, enhanced photovoltaic performance can be achieved. metu.edu.tr
Functional Polymers for Specialized Applications (e.g., Adhesion Promoters)
The presence of heteroatoms in the 1,2,5-thiadiazole ring suggests its potential use in creating functional polymers with specialized properties, such as improved adhesion. While direct studies on this compound as an adhesion promoter are not extensively documented in the provided results, the general properties of thiadiazoles lend themselves to such applications. For example, UV curable compositions containing various heterocyclic compounds, including 1,2,5-thiadiazole, have been explored as adhesion promoters. epo.org The nitrogen and sulfur atoms in the thiadiazole ring can potentially interact with surfaces, enhancing the adhesive properties of the polymer.
Ligand Chemistry in Coordination Polymers and Metal-Organic Frameworks
The nitrogen atoms in the 1,2,5-thiadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows for the use of this compound and its derivatives as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com
Coordination polymers and MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. mdpi.com These materials have tunable structures and porosities, making them suitable for a variety of applications, including gas storage, separation, catalysis, and sensing. mdpi.com
Thiadiazole-based ligands have been successfully incorporated into a range of coordination polymers and MOFs. mdpi.comresearchgate.net For example, 1,2,5-thiadiazole-3,4-dicarboxylic acid has been used as a linker to create coordination polymers with interesting structural motifs. The ability of the thiadiazole nitrogen atoms to coordinate to metal centers, along with the potential for the ethenyl group to participate in post-synthetic modification, makes this compound a promising candidate for the design of novel functional coordination materials. Esters of 2,1,3-benzothiadiazole-4,7-dicarboxylate have also been explored as ligands for coordination polymers, forming bis-chelate complexes through the ring nitrogen and ester carbonyl oxygen donors. uleth.ca
The table below provides examples of thiadiazole-based ligands used in coordination chemistry:
| Ligand | Metal Ion(s) | Resulting Structure | Application |
| 1,3,4-thiadiazole-containing linkers | Cu(II), Cd(II) | 1D chains or 2D sheets | Luminescent Sensing mdpi.com |
| 4,4′-(benzo[c] unibo.itnih.govresearchgate.netthiadiazole-4,7-diyl)dibenzoic acid | Zr(IV) | 3D MOF | Luminescent Sensing mdpi.com |
| Diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate | Various | Coordination Polymers | - uleth.ca |
| 5,6-Dimethylbenzo[c] unibo.itnih.govresearchgate.netthiadiazole | Various | 3D MOF with 1D channels | - |
Future Research Directions and Emerging Paradigms for 3 Ethenyl 1,2,5 Thiadiazole Chemistry
Sustainable Synthesis Approaches and Green Chemistry Principles in Heterocyclic Chemistry
The synthesis of heterocyclic compounds, including thiadiazole derivatives, has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. numberanalytics.com The growing emphasis on sustainable development necessitates a shift towards greener synthetic strategies. The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and renewable feedstocks, are becoming increasingly integral to heterocyclic chemistry. numberanalytics.comrasayanjournal.co.in
Future research will likely focus on developing eco-friendly synthetic routes to 3-ethenyl-1,2,5-thiadiazole. This includes the adoption of techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nanobioletters.compnrjournal.com Solvent-free reaction conditions and the use of heterogeneous catalysts are also promising avenues for minimizing environmental impact. rasayanjournal.co.inrsc.org The exploration of renewable starting materials, such as biomass-derived resources, presents a long-term goal for the sustainable production of this and other heterocyclic compounds. numberanalytics.com The use of alternative green solvents like water, ionic liquids, and deep eutectic solvents is also a key area of investigation for the synthesis of sulfur-containing heterocycles. mdpi.com
Table 1: Green Chemistry Approaches in Heterocyclic Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Waste Prevention | Designing synthetic pathways that minimize byproduct formation. |
| Atom Economy | Maximizing the incorporation of all starting materials into the final product. |
| Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions to replace hazardous organic solvents. mdpi.com |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. nanobioletters.com |
| Renewable Feedstocks | Investigating the use of biomass-derived precursors. numberanalytics.com |
| Catalysis | Developing highly efficient and recyclable catalysts to minimize waste. bohrium.com |
Advanced Functionalization for Tailored Electronic and Optical Properties
The ethenyl group on the this compound ring offers a prime site for chemical modification, allowing for the fine-tuning of its electronic and optical properties. Advanced functionalization strategies will be crucial in developing derivatives with tailored characteristics for specific applications. The 1,2,5-thiadiazole (B1195012) ring itself is an electron-deficient system, and its properties can be further modulated by introducing various substituents. researchgate.net
Future work will likely involve the strategic introduction of electron-donating and electron-withdrawing groups to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. wiley.comresearchgate.net This tuning of the electronic band gap is essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org For instance, the introduction of aromatic or heteroaromatic moieties can enhance π-conjugation, leading to red-shifted absorption and emission spectra. researchgate.net The functionalization can also influence the compound's photophysical properties, such as fluorescence quantum yield and charge carrier mobility. rsc.org
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid organic-inorganic materials offers a powerful approach to combine the desirable properties of both material classes. The nitrogen and sulfur atoms in the thiadiazole ring of this compound provide potential coordination sites for metal ions, making it an attractive building block for metal-organic frameworks (MOFs) and other coordination polymers. rsc.org
Future research is expected to explore the synthesis and characterization of hybrid materials incorporating this compound or its derivatives. These materials could exhibit interesting properties such as porosity, catalytic activity, and unique photophysical behaviors. For example, integrating the thiadiazole unit into a MOF structure could lead to materials with applications in gas storage, separation, or sensing. rsc.org Furthermore, the functionalization of silicon surfaces with thiadiazole molecules has been studied computationally, suggesting possibilities for creating novel semiconductor materials. arxiv.org
Exploration of Self-Assembly and Supramolecular Architectures
The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in the bottom-up fabrication of functional nanomaterials. The planar structure and potential for intermolecular interactions, such as π-π stacking and hydrogen bonding, make this compound and its derivatives promising candidates for self-assembly studies. rsc.orgmdpi.com
Future investigations will likely focus on understanding and controlling the self-assembly of these molecules in solution and on surfaces. By modifying the molecular structure, for instance by adding long alkyl chains or specific functional groups, it may be possible to direct the formation of various nanostructures like nanofibers, vesicles, or liquid crystalline phases. rsc.orgnih.gov The study of these supramolecular architectures is crucial for applications in areas such as organic electronics, where the packing of molecules significantly influences device performance. acs.org Hirshfeld surface analysis can be a valuable tool to elucidate the intermolecular interactions that govern the formation of these three-dimensional structures. iucr.org
Synergistic Computational and Experimental Design for Accelerated Discovery
The traditional process of materials discovery, which relies heavily on trial-and-error experimentation, can be time-consuming and resource-intensive. A modern paradigm that combines computational modeling with experimental synthesis and characterization offers a more efficient path to the discovery of new functional materials. rsc.orgnih.gov
In the context of this compound, density functional theory (DFT) calculations can be employed to predict the electronic structure, optical properties, and reactivity of novel derivatives before they are synthesized in the lab. scirp.orgrsc.org This computational pre-screening can help to identify the most promising candidates for specific applications, thereby guiding experimental efforts. nih.gov This synergistic approach, where computational predictions inform experimental design and experimental results provide feedback for refining theoretical models, will be instrumental in accelerating the discovery and development of new materials based on the this compound scaffold. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
